N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the reaction of 3-methoxypropylamine with tetrazolo[1,5-b]pyridazine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-one, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, such as kinase inhibitors and GABA modulators.
Materials Science: The compound is utilized in the development of polymers and materials with specific properties, such as fluorescence and conductivity.
Biological Research: It serves as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyethoxy)propyl]-6-tetrazolo[1,5-b]pyridazinamine
- Tetrazolo[1,5-b]pyridazin-6-amine, N-(tributylphosphoranylidene)-
Uniqueness
N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H12N6O |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H12N6O/c1-15-6-2-5-9-7-3-4-8-10-12-13-14(8)11-7/h3-4H,2,5-6H2,1H3,(H,9,11) |
InChI Key |
AZUNWPOCIPGTRA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
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